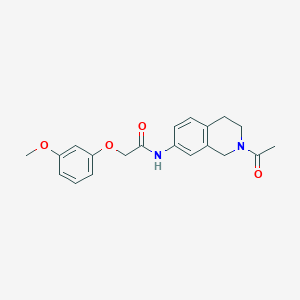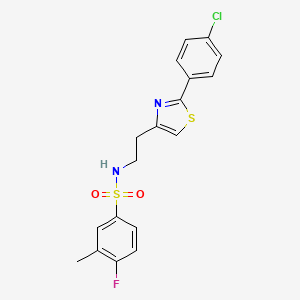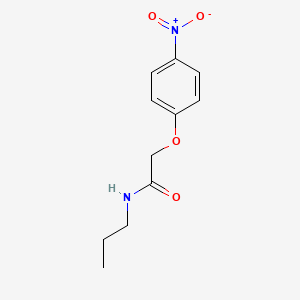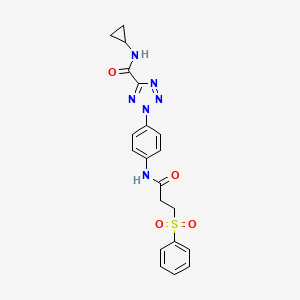![molecular formula C23H25NO5 B2943031 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide CAS No. 883962-15-0](/img/structure/B2943031.png)
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide” is a complex organic molecule. It contains a chromen-2-one moiety (a common structure in many natural products), a 3,4-dimethoxyphenyl group (found in many biologically active molecules), and a pentanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group would likely contribute to the compound’s overall polarity and could potentially participate in pi-pi stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its overall polarity, the presence of hydrogen bond donors and acceptors, and its molecular weight would all influence properties such as its solubility, melting point, and boiling point .科学的研究の応用
Anticancer Activity
A novel derivative of myricetin, structurally related to N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide, isolated from Mimosa pudica , demonstrated significant anticancer activity. This compound showed promising in vitro and in vivo anticancer effects against human lung adenocarcinoma and erythroleukemic cell lines, as well as against Dalton's Ascites Lymphoma in mice, suggesting its potential for development as an effective cancer drug (Jose et al., 2016).
Pesticide Chemistry
Research identified a unique interaction between certain herbicides, leading to the formation of an unexpected residue when N-(3,4-dichlorophenyl)-propionamide and a structurally similar compound were applied together. This residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, highlighted the complex chemical behaviors these compounds can exhibit in environmental settings, illustrating the importance of understanding chemical interactions in pesticide development (Bartha, 1969).
Antihyperglycemic and Antioxidant Agents
Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. Particularly, derivatives containing pyrazole and indenone rings have shown significant in vitro antioxidant properties and in vivo antihyperglycemic effects, demonstrating their potential as therapeutic agents for managing diabetes and oxidative stress-related conditions (Kenchappa et al., 2017).
Structural and Pharmacological Optimization
Research into the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, which share a core similarity with this compound, has provided insights into chemical modifications that could enhance their pharmacological properties. These modifications aim to optimize these compounds for therapeutic use, particularly as anticancer agents by inhibiting the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of tumor growth and survival (Mun et al., 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-5-6-10-19(25)24-23-20(15-11-12-17(27-3)18(13-15)28-4)21(26)16-9-7-8-14(2)22(16)29-23/h7-9,11-13H,5-6,10H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDIRJSZNNWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one](/img/structure/B2942948.png)
![N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide](/img/structure/B2942951.png)
![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)
![4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2942956.png)


![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2942959.png)


![2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2942963.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2942966.png)
![2-(2-Bromo-4-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2942967.png)


